molecular formula C21H30N2O2 B6017179 1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one

1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one

Cat. No.: B6017179
M. Wt: 342.5 g/mol
InChI Key: NQPQAAASLKPLTR-UHFFFAOYSA-N
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Description

1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one is a synthetic organic compound belonging to the class of piperidinones. This compound is characterized by the presence of two piperidine rings, each substituted with a phenylethyl group and a keto group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one can be synthesized through a multi-step process involving the following key steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring through a cyclization reaction of appropriate precursors.

    Substitution with Phenylethyl Group: The piperidine ring is then substituted with a phenylethyl group using a Friedel-Crafts alkylation reaction.

    Introduction of the Keto Group:

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, alkylation, and oxidation reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions include hydroxyl derivatives, substituted piperidinones, and various oxidized forms of the compound.

Scientific Research Applications

1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects through:

    Binding to Receptors: It may bind to specific receptors in the central nervous system, modulating their activity.

    Inhibition of Enzymes: The compound may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and pain.

    Modulation of Ion Channels: It may affect ion channels, altering the flow of ions across cell membranes and influencing cellular activity.

Comparison with Similar Compounds

1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one can be compared with other similar compounds such as:

    1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-4-one: This compound has a similar structure but with a different position of the keto group.

    1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]pyrrolidin-2-one: This compound has a pyrrolidine ring instead of a piperidine ring.

    1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]azepan-2-one: This compound has an azepane ring instead of a piperidine ring.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of two piperidine rings, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-[3-oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c24-20-10-4-5-14-22(20)16-13-21(25)23-15-6-9-19(17-23)12-11-18-7-2-1-3-8-18/h1-3,7-8,19H,4-6,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPQAAASLKPLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCC(=O)N2CCCC(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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